molecular formula C18H22N4O4S B2804840 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1203313-98-7

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2804840
CAS RN: 1203313-98-7
M. Wt: 390.46
InChI Key: OZXKUGBZWXZCOF-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Scientific Research Applications

  • Anti-Tubercular Activity : A study by Srinivasarao et al. (2020) explored a series of compounds similar in structure to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. They found significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential applications in tuberculosis treatment (Srinivasarao et al., 2020).

  • Kappa-Opioid Receptor Antagonism : Grimwood et al. (2011) characterized a compound structurally similar to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide as a selective κ-opioid receptor antagonist. This suggests potential applications in pain management and the treatment of addiction disorders (Grimwood et al., 2011).

  • Melanoma Cytotoxicity : Research by Wolf et al. (2004) on benzamide derivatives, similar to the compound , revealed their potential as targeted drug delivery agents for melanoma cells. This indicates possible applications in melanoma treatment (Wolf et al., 2004).

  • Neuroleptic Activity : A study by Iwanami et al. (1981) on benzamides, structurally related to the compound of interest, demonstrated potential neuroleptic activity. This suggests applications in treating psychosis (Iwanami et al., 1981).

  • Histone Deacetylase Inhibition : Zhou et al. (2008) discussed a compound akin to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, which is a histone deacetylase inhibitor. This indicates potential applications in cancer treatment (Zhou et al., 2008).

properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c23-17-5-3-11-20-22(17)14-4-10-19-18(24)15-6-8-16(9-7-15)27(25,26)21-12-1-2-13-21/h3,5-9,11H,1-2,4,10,12-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXKUGBZWXZCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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